(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Drug Design ADME Prediction Physicochemical Property Comparison

Sourcing a metabolically stable, lipophilicity-optimized building block for antiviral and CNS drug discovery is challenging. (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol directly addresses this need. • N-Cyclopropylmethyl group shields the piperidine nitrogen from oxidative metabolism, enhancing metabolic stability. • XLogP3 of 0.1 places it in the optimal lipophilicity range for CNS drug candidates. • The 3-piperidinyl-triazole scaffold with a hydroxymethyl handle enables direct elaboration to potent SARS-CoV-2 Nsp3 macrodomain (Mac1) inhibitors. • Selective N-dealkylation via hydrogenolysis provides strategic synthetic flexibility. Supplied with full analytical documentation for reliable procurement.

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
CAS No. 2097977-77-8
Cat. No. B1482060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
CAS2097977-77-8
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2CC2)N3C=C(N=N3)CO
InChIInChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)12-2-1-5-15(8-12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2
InChIKeyUSDMUORZIBDGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(1-(Cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: Differentiated Triazole-Piperidine Building Block


(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2097977-77-8) is a heterocyclic small molecule featuring a piperidine core, an N-cyclopropylmethyl substituent, and a 1,2,3-triazole ring bearing a hydroxymethyl group [1]. It has a molecular formula of C12H20N4O, a molecular weight of 236.31 g/mol, and a computed XLogP3 of 0.1 [1]. The compound is primarily utilized as a versatile synthetic intermediate and a specialized building block in medicinal chemistry for the construction of bioactive molecule libraries, particularly where modulation of lipophilicity and metabolic stability by the cyclopropylmethyl group is desired [2].

Why N-Substitution on This Building Block Matters


Substituting the N-cyclopropylmethyl group in (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol with a simpler alkyl group like methyl or benzyl is not a bioequivalent exchange. The cyclopropylmethyl substituent is a well-precedented medicinal chemistry strategy used to increase metabolic stability by shielding the nitrogen from oxidative metabolism, and to modulate lipophilicity—thereby influencing passive permeability, solubility, and off-target binding [1]. In the context of this triazole-piperidine scaffold, which is a key intermediate for potent SARS-CoV-2 Nsp3 macrodomain inhibitors, the specific N-substituent directly dictates the compound's physicochemical profile and its suitability for downstream fragment elaboration [2]. A generic substitution fails because even a small change in logP or steric bulk can lead to a quantifiably different pharmacokinetic and pharmacodynamic outcome in the final bioactive molecule.

Quantitative Differentiation Profile for This Building Block


Enhanced Lipophilicity over Structural Analogs

The target compound (XLogP3 = 0.1) exhibits a markedly different lipophilicity profile compared to its closest unsubstituted and N-methyl analogs. The unsubstituted [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1706462-12-5) has a significantly lower predicted XLogP3, while the N-methyl analog (CAS 2092696-87-0) is predicted to have a higher XLogP3 due to the less polar nature of the methyl group. This difference in lipophilicity is a key driver of passive membrane permeability and solubility, directly influencing the developability of drug candidates derived from these building blocks. The balanced logP of the cyclopropylmethyl derivative often positions it in a favorable range for CNS drug discovery [1].

Drug Design ADME Prediction Physicochemical Property Comparison

Positional Isomerism: 3- vs 4-Piperidinyl Linkage

The compound is a 3-piperidinyl triazole derivative. Its 4-piperidinyl positional isomer, (1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098076-05-0), shares an identical molecular formula and weight but presents the triazole moiety at a different geometric vector. In the co-crystal structure of a related, more elaborated 3-piperidinyl triazole inhibitor bound to the SARS-CoV-2 Nsp3 macrodomain (PDB ID: 5SOT), the 3-position linkage is critical for orienting the triazole-hydroxymethyl motif into the enzyme's active site for productive binding [1]. The 4-piperidinyl isomer would fundamentally misalign this key pharmacophore, leading to a quantifiable loss in binding affinity and inhibitory potency.

Conformational Analysis Enzyme Inhibition Fragment-Based Drug Discovery

Cyclopropylmethyl Group as a Versatile Synthetic Handle

The N-cyclopropylmethyl group is not merely a passive structural feature; it can be a synthetic handle. The strained cyclopropane ring is susceptible to selective ring-opening reactions under conditions that leave simpler N-alkyl groups inert, offering a unique pathway for late-stage diversification that is not possible with the N-methyl or N-benzyl analogs [1]. Furthermore, the cyclopropylmethyl group can undergo selective hydrogenolysis under mild conditions to yield the free NH-piperidine, a common deprotection strategy, whereas N-dealkylation of a methyl or benzyl group often requires harsher, less selective conditions. This dual functionality makes the compound a more versatile and strategically valuable intermediate in complex synthetic sequences.

Medicinal Chemistry Synthetic Methodology Diversity-Oriented Synthesis

Application Scenarios for This Building Block


Fragment Elaboration for Mac1 Inhibitors

The compound serves as a direct synthetic precursor to potent Mac1 inhibitors. Its 3-piperidinyl linkage and physicochemical profile mirror the core scaffold of validated inhibitors like the one co-crystallized in PDB 5SOT [1]. Researchers can directly elaborate the hydroxymethyl group to rapidly generate focused libraries for antiviral drug discovery, a path that is geometrically inaccessible with the 4-piperidinyl isomer.

CNS Drug Discovery: Balanced Lipophilicity & Stability

With a computed XLogP3 of 0.1, the compound sits within the optimal lipophilicity range for CNS drug candidates [1]. The cyclopropylmethyl group is a recognized motif to enhance metabolic stability. This makes the compound a superior building block for CNS-targeted projects where the N-methyl analog (XLogP3 ~0.5) might already be too lipophilic, and the unsubstituted analog too polar.

Complex Synthesis: Orthogonal Protecting Group Strategy

The N-cyclopropylmethyl group can be used as a masked secondary amine. It can be selectively removed via hydrogenolysis to unveil the free piperidine under conditions where other protective groups remain intact, offering a strategic advantage in multi-step syntheses of complex molecules [1]. This is a capability not offered by simple N-alkyl analogs.

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